

Ethyl 2-(4-bromo-2-nitrophenyl)acetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(4-bromo-2-nitrophenyl)acetate

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An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

This guide provides a comprehensive overview of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol.

Chemical Structure and IUPAC Name

- IUPAC Name: **ethyl 2-(4-bromo-2-nitrophenyl)acetate**^[1]
- Synonyms: Ethyl (4-bromo-2-nitrophenyl)acetate, 4-Bromo-2-nitrobenzeneacetic acid ethyl ester^[1]
- CAS Number: 199328-35-3
- Molecular Formula: $C_{10}H_{10}BrNO_4$
- Chemical Structure:

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Caption: 2D structure of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

Property	Value	Reference
Molecular Weight	288.09 g/mol	[1]
Boiling Point	345.2 ± 27.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	
Flash Point	162.6 ± 23.7 °C	
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Exact Mass	286.97932 Da	[1]
Monoisotopic Mass	286.97932 Da	[1]
Topological Polar Surface Area	72.1 Å ²	[1]
Physical Form	White to yellow powder or crystals or liquid	

Experimental Protocols: Synthesis

The synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate** can be achieved in a two-step process starting from 4-bromo-2-nitrochlorotoluene. The first step involves the formation of the carboxylic acid precursor, 4-bromo-2-nitrophenylacetic acid, followed by Fischer esterification to yield the final product.

Part 1: Synthesis of 4-bromo-2-nitrophenylacetic acid

This protocol is adapted from a patented synthesis method[3][4]. This process involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium metal to form a sodium salt, which is then carboxylated.

- Materials:

- 4-bromo-2-nitrochlorotoluene
- Sodium metal
- Anhydrous organic solvent (e.g., tetrahydrofuran, diethyl ether)
- Carbon dioxide (gas or solid)
- Dilute hydrochloric acid
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:

- In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet, add the anhydrous organic solvent and sodium metal.
- Slowly add 4-bromo-2-nitrochlorotoluene to the mixture. The reaction is exothermic, and the temperature should be controlled.
- After the initial reaction, the mixture is heated to induce a rearrangement to form 4-bromo-2-nitrobenzyl sodium.

- The reaction mixture is then cooled, and carbon dioxide is bubbled through the solution (or solid CO₂ is added) to form the sodium salt of 4-bromo-2-nitrophenylacetic acid.
- Excess sodium is quenched, and the product is extracted into an aqueous layer.
- The aqueous layer is acidified with dilute hydrochloric acid, leading to the precipitation of 4-bromo-2-nitrophenylacetic acid.
- The crude acid is then purified by extraction with diethyl ether, drying of the organic layer, and removal of the solvent under reduced pressure.

Part 2: Fischer Esterification to **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol[5][6][7].

- Materials:

- 4-bromo-2-nitrophenylacetic acid (from Part 1)
- Anhydrous ethanol (in excess, also serves as solvent)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for washing)
- Brine (saturated NaCl solution)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate

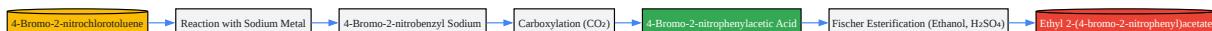
- Procedure:

- Dissolve 4-bromo-2-nitrophenylacetic acid in an excess of anhydrous ethanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

- Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
- After cooling, remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.
- Further purification can be achieved by column chromatography if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.



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Caption: Synthetic workflow for **Ethyl 2-(4-bromo-2-nitrophenyl)acetate**.

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- To cite this document: BenchChem. [Ethyl 2-(4-bromo-2-nitrophenyl)acetate chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324325#ethyl-2-4-bromo-2-nitrophenyl-acetate-chemical-structure-and-iupac-name]

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